molecular formula C13H16N2O5S B2698237 Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate CAS No. 2253639-04-0

Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate

Cat. No. B2698237
CAS RN: 2253639-04-0
M. Wt: 312.34
InChI Key: OTPJBUGDTDJFRF-UHFFFAOYSA-N
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Description

The compound “Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate” is a complex organic molecule that contains several functional groups and rings. It has a benzyl group, a carboxylate group, and a tetrahydro-3H-oxathiazolo[3,4-a]pyrazine ring system, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazine ring, followed by the introduction of the oxathiazole ring and the carboxylate group. The benzyl group would likely be introduced last, due to its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of the oxathiazole and pyrazine rings would likely result in a rigid, planar structure, while the benzyl and carboxylate groups could potentially introduce some flexibility into the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. The carboxylate group could potentially undergo reactions such as esterification or decarboxylation, while the benzyl group could participate in reactions such as oxidation or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the carboxylate group could potentially make the compound acidic, while the benzyl group could potentially make it hydrophobic .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study conducted by Trapella et al. (2011) detailed the synthesis, chromatographic separation, and pharmacological evaluation of neuropeptide S receptor (NPSR) antagonists, showcasing the process of synthesizing complex molecules related to the chemical family of benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate. This work emphasizes the compound's relevance in neuropharmacology and its potential for targeting specific neural receptors (Trapella et al., 2011).

Antimicrobial Activities

Research by Hassan (2013) on new pyrazoline and pyrazole derivatives, including those related to this compound, highlighted their synthesis and significant antibacterial and antifungal activities. This underscores the compound's potential as a base for developing new antimicrobial agents (Hassan, 2013).

Chemical Synthesis Techniques

The work by Clark and Elbaum (2007) demonstrates an orthogonal protection strategy for the synthesis of 2-substituted piperazines, utilizing a chemical structure closely related to this compound. This research highlights innovative approaches in synthetic organic chemistry, particularly in the development of methodologies for generating compounds with potential pharmaceutical applications (Clark & Elbaum, 2007).

Anticonvulsant Activity

A study on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines by Kelley et al. (1995) explores the synthesis and testing of compounds for anticonvulsant activity. This research is indicative of the ongoing exploration of this compound derivatives in the search for new therapeutic agents to manage seizures (Kelley et al., 1995).

Antioxidant Properties

Falsini et al. (2019) designed and synthesized 8-amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazine-3-ones as dual antioxidant-human A2A adenosine receptor antagonists. This highlights the multifaceted potential of this compound derivatives in combining therapeutic modalities, showing promise as neuroprotective agents in oxidative stress-related diseases (Falsini et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, for example, it would likely interact with biological targets such as enzymes or receptors in the body. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These factors would need to be assessed through experimental testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could include testing its biological activity, assessing its safety and toxicity, and exploring potential applications in fields such as medicine or materials science .

properties

IUPAC Name

benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c16-13(19-9-11-4-2-1-3-5-11)14-6-7-15-12(8-14)10-20-21(15,17)18/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPJBUGDTDJFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)OCC3=CC=CC=C3)COS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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